molecular formula C12H13BrO2 B8656814 6-bromo-2-propyl-2,3-dihydrochromen-4-one

6-bromo-2-propyl-2,3-dihydrochromen-4-one

Cat. No.: B8656814
M. Wt: 269.13 g/mol
InChI Key: XDFZVZNLXAMXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one is an organic compound with the molecular formula C12H13BrO2. It belongs to the class of chromenones, which are known for their diverse biological activities. This compound is characterized by a bromine atom at the 6th position and a propyl group at the 2nd position of the chromenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-bromo-2-propyl-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both a bromine atom and a propyl group, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

6-bromo-2-propyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H13BrO2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-6,9H,2-3,7H2,1H3

InChI Key

XDFZVZNLXAMXTB-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)C2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-4H-chromen-4-one (12 g, 53 mmol) in CH2Cl2 (24 mL) was added TMSOTf (12.5 mL, 69.18 mmol) at ambient temperature. After stirring for 1 hour, THF (210 mL) was added to the mixture at ambient temperature and cooled to −78° C. To the mixture was added n-propylmagnesium bromide (1.05M solution in THF, 66 mL, 69 mmol). After stirring for 1 hour at −78° C., 1M aqueous NH4Cl was added to the mixture. The mixture was warmed to ambient temperature and stirred overnight. The organic and the aqueous layers were separated, and the organic layer was dried over Na2SO4, filtered, and the filtrate was concentrated in vacuo. The residue was purified by silicagel column chromatography (EtOAc-hexane, a linear gradient of EtOAc from 0 to 10%) to afford 6-bromo-2-propyl-2,3-dihydro-4H-chromen-4-one (11.42 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
solvent
Reaction Step Four

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